1-Ethyl-4-(pyrrolidin-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-pyrrolidin-3-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLIJOIARXQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine typically involves the reaction of piperazine with ethyl bromide and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Ethyl-4-(pyrrolidin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Ethyl-4-(pyrrolidin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Derivatives with Heterocyclic Substituents
Piperazine analogs with heterocyclic substituents, such as pyridyl or phenyl groups, demonstrate distinct receptor-binding profiles. For example:
- 1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine (): Synthesized via sulfur-mediated nucleophilic substitution, this compound highlights the role of spacer groups (e.g., ethylene chains) in modulating reactivity and yield .
- Compound 8 (): Features a (pyrrolidin-1-yl)ethyl chain on the piperazine ring, showing 10-fold higher hA2AAR affinity (Ki = 58 nM) compared to piperidine analogs (Ki = 594 nM). This underscores the superiority of piperazine over piperidine and the importance of substituent flexibility .
Key Insight : The pyrrolidinyl group in 1-Ethyl-4-(pyrrolidin-3-yl)piperazine may offer similar or enhanced receptor interactions compared to rigid aromatic substituents.
Metabolic Stability and CYP Interactions
Piperazine rings are metabolic hotspots. For example:
- Ethyl piperazine 15 (): Exhibited moderate metabolic stability but lower CYP2D6 inhibition compared to piperidine analogs. Propyl/butyl piperazines (16, 17) improved potency while maintaining stability .
Solubility and Physicochemical Properties
Spacer groups between the piperazine and core structure critically influence solubility:
- Ethylene-Spacer Compounds (e.g., 8ac, 8ad in ): Achieved solubility >80 μM at pH 2.0 and 6.5 due to balanced pKa (~6–7) .
- Directly Attached Piperazines (e.g., 8a in ): Showed poor solubility (<20 μM) due to low pKa (~3.8) .
- 1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol-1) (): Demonstrated biological activity in C. elegans, though solubility data are unreported .
Implication : The pyrrolidinyl group in this compound may enhance solubility compared to nitro- or phenyl-substituted analogs, depending on its pKa and hydrophilicity.
Receptor Affinity and Selectivity
- 5-HT1A Receptor (): Piperazine derivatives with three-carbon linkers and acetyl groups showed subnanomolar affinity. Replacing piperazine with morpholine reduced affinity, emphasizing the core’s importance .
- CCR5 Antagonists (): Piperazine-based Sch-350634 achieved nanomolar potency against HIV-1 via CCR5 inhibition, with excellent oral bioavailability .
- Dopamine Transporter (DAT) Ligands (): Ethyl and propyl spacers in piperazine derivatives influenced DAT/SERT selectivity. For example, compound 6 showed high DAT affinity (Ki < 10 nM) .
Comparison : The pyrrolidinyl substituent in this compound may confer selectivity for aminergic receptors, though empirical data are needed.
Data Tables
Table 1: Receptor Binding Affinities of Piperazine Analogs
*Estimated from SAR trends in .
Table 2: Solubility and Metabolic Properties
| Compound | Spacer Group | Solubility (μM) | Metabolic Stability | Reference |
|---|---|---|---|---|
| 8ac (Ethylene spacer) | Ethylene | >80 | Moderate | |
| 8a (Direct attachment) | None | <20 | Low | |
| Ethyl piperazine 15 | Ethyl | N/A | Moderate |
Biological Activity
1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS No. 1181375-80-3) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.
Chemical Structure
The molecular structure of this compound includes a piperazine ring substituted with an ethyl group and a pyrrolidine moiety. This configuration is essential for its biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been studied for its affinity towards serotonin (5-HT) and dopamine receptors, which are critical in the modulation of mood and behavior.
Target Receptors
- Serotonin Receptors : The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes, influencing serotonergic signaling pathways.
- Dopamine Receptors : Its interaction with dopamine receptors suggests potential implications in the treatment of psychiatric disorders.
Pharmacological Studies
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have shown that compounds similar to this piperazine derivative can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
- Anxiolytic Properties : Its ability to interact with serotonin receptors may also confer anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by enhancing neuronal survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effect on serotonin receptor binding affinity, revealing significant interactions with 5-HT_1A and 5-HT_2A receptors. |
| Study 2 | Evaluated the antidepressant-like effects in rodent models, demonstrating reduced immobility in the forced swim test, indicative of potential antidepressant activity. |
| Study 3 | Assessed anxiolytic properties through elevated plus maze tests, showing increased time spent in open arms compared to control groups. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized by hepatic enzymes; specific pathways remain to be fully elucidated.
- Excretion : Excreted via renal pathways, necessitating further studies on its elimination half-life and bioavailability.
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety profiles must be established through comprehensive toxicological evaluations. Current data suggest low toxicity at therapeutic doses, but further assessments are required to confirm long-term safety.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves coupling reagents such as EDC and HOAt with trifluoroacetic acid (TFA) as an activator ( ). Post-synthesis purification employs techniques like silica gel chromatography (e.g., ethyl acetate/hexane gradients) (). Structural confirmation is achieved via elemental analysis, IR spectroscopy, and 1H/13C NMR to verify substituent positions and piperazine ring conformation. For example, 2D NMR can resolve AA’BB’ splitting patterns in the piperazine ring ( ).
Q. How is the preliminary biological activity of this compound screened in preclinical models?
- Methodological Answer : Local anesthetic activity is evaluated using infiltration anesthesia models in rodents. Efficacy is quantified by measuring the duration of sensory block and comparing mean indexes (e.g., latency time) across experimental groups with standard deviations. Data contradictions, such as reduced activity in cyclodextran-modified derivatives, are analyzed via dose-response curves and toxicity assays (LD50 values) ( ).
Q. What spectroscopic techniques are critical for characterizing piperazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
